11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole
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Description
The compound “11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole” is a derivative of carbazole and diazepine. Carbazoles are tricyclic aromatic organic compounds that consist of two benzene rings fused on either side of a pyrrole ring. Diazepines are seven-membered heterocyclic compounds with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The carbazole and diazepine moieties would contribute to the rigidity of the molecule, while the methyl and thienylmethyl substituents would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbazole and diazepine rings, as well as the substituents. The carbazole moiety could undergo electrophilic substitution reactions at the positions activated by the nitrogen atom, while the diazepine ring could undergo reactions at the carbonyl or amine positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The exact properties would depend on the specific substituents and their positions .Safety and Hazards
Future Directions
Properties
IUPAC Name |
14-methyl-6-(thiophen-3-ylmethyl)-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2S/c1-15-6-7-19-18(12-15)17-4-2-5-20-21(17)23(19)10-3-9-22(20)13-16-8-11-24-14-16/h6-8,11-12,14,20H,2-5,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOOUQUUWARQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCN(C4C3=C2CCC4)CC5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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